

Application Notes and Protocols for SJF-0628 Xenograft Models

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: SJF-0628
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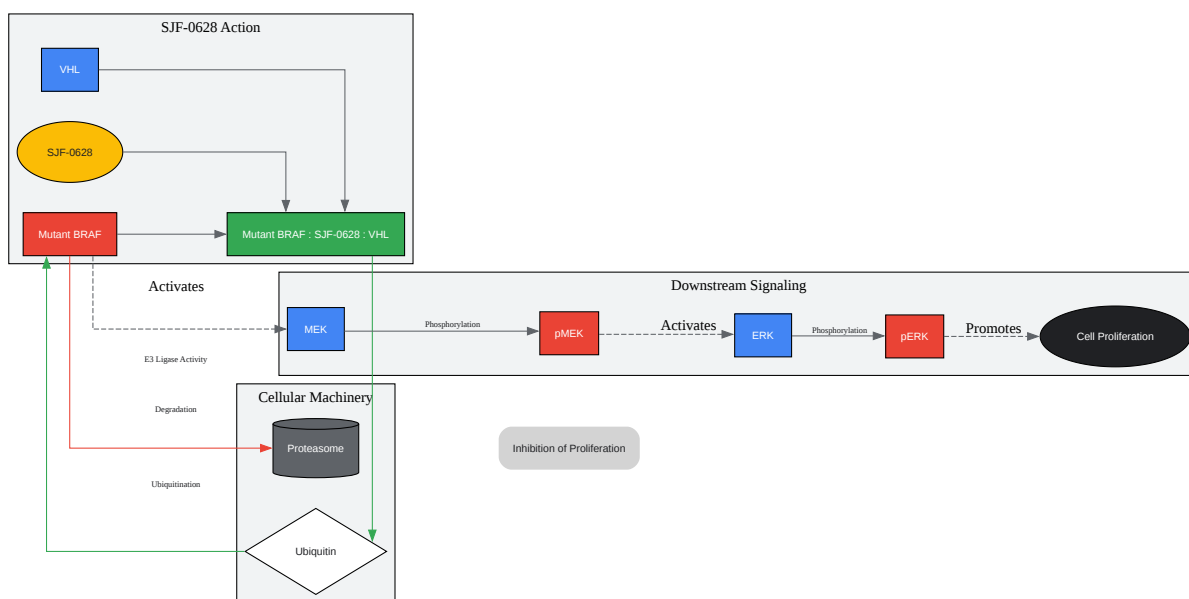
Introduction

SJF-0628 is a potent and selective degrader of mutant BRAF, operating through the Proteolysis Targeting Chimera (PROTAC) mechanism. It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected by a linker to a BRAF inhibitor.[1] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of BRAF, particularly mutants like BRAF V600E, which are prevalent in various cancers.[2][3] By eliminating the target protein rather than just inhibiting its enzymatic activity, **SJF-0628** offers a potential advantage in overcoming resistance mechanisms associated with traditional kinase inhibitors.[4] These application notes provide detailed protocols for the administration of **SJF-0628** in preclinical xenograft models, a critical step in evaluating its anti-tumor efficacy in vivo.

Mechanism of Action

SJF-0628 induces the degradation of BRAF by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between the neosubstrate (mutant BRAF) and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRAF, marking it for degradation by the 26S proteasome. The degradation of BRAF leads to the suppression of

the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, inhibiting the phosphorylation of MEK and ERK.[5][6] This ultimately results in decreased cancer cell proliferation and induction of apoptosis.[3][5]



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Diagram 1: SJF-0628 Mechanism of Action.

In Vitro Efficacy Data

SJF-0628 has demonstrated potent degradation of mutant BRAF and inhibition of cell viability across various cancer cell lines.

Cell Line	Cancer Type	BRAF Mutation	DC ₅₀ (nM)	IC ₅₀ (nM)
DU-4475	Triple-Negative Breast Cancer	V600E	-	163
Colo-205	Colorectal Cancer	V600E	-	37.6
LS-411N	Colorectal Cancer	V600E	-	96.3
HT-29	Colorectal Cancer	V600E	-	53.6
RKO	Colorectal Cancer	V600E	-	<1000
SK-MEL-28	Melanoma	V600E	6.8	37
SK-MEL-239 C4	Melanoma	p61-V600E	72	218
SK-MEL-246	Melanoma	G469A	15	-
H1666	Lung Cancer	G466V	29	-
CAL-12-T	Tongue Cancer	G466V	23	-

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.[5]

In Vivo Xenograft Study Data

SJF-0628 has shown significant anti-tumor activity in melanoma xenograft models.

A375 (BRAF V600E) Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	BRAF Degradation (D _{max})
SJF-0628	50	i.p., once daily for 3 days	>90%
SJF-0628	150	i.p., once daily for 3 days	>90%

D_{max}: Maximal degradation.[5]

SK-MEL-246 (BRAF G469A) Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth	Body Weight Change
Vehicle	-	-	Progressive Growth	No significant change
SJF-0628	100	i.p., once daily	Minor Response	No significant change
SJF-0628	50	i.p., twice daily	Tumor shrinkage below initial size	No significant change

[5]

Experimental Protocols

A. Preparation of SJF-0628 for In Vivo Administration

Materials:

- **SJF-0628** powder
- Dimethyl sulfoxide (DMSO)

- Corn oil
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Protocol:

- Prepare a stock solution of **SJF-0628** in DMSO (e.g., 40 mg/mL).
- For a final dosing solution, dilute the DMSO stock solution in corn oil. For example, to prepare a 1 mL working solution, add 100 μ L of the 40 mg/mL DMSO stock to 900 μ L of corn oil.[\[5\]](#)
- Vortex the solution thoroughly to ensure it is evenly mixed.
- Prepare fresh dosing solutions daily.

B. A375 Xenograft Model Protocol

Materials:

- A375 human melanoma cells
- Female athymic nu/nu mice (6-8 weeks old)
- Phosphate-Buffered Saline (PBS), sterile
- Matrigel (optional)
- Calipers
- **SJF-0628** dosing solution
- Vehicle control (e.g., 10% DMSO in corn oil)

Protocol:

- Culture A375 cells in appropriate media until they reach 80-90% confluency.

- Harvest the cells and resuspend them in sterile PBS at a concentration of 5×10^6 cells per 100 μ L. Matrigel can be mixed with the cell suspension to improve tumor take rate.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Monitor the mice for tumor formation. Begin caliper measurements once tumors are palpable.
- When tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment and control groups.
- Administer **SJF-0628** or vehicle control via intraperitoneal (i.p.) injection according to the dosing schedule (e.g., 50 mg/kg, once daily).
- Measure tumor volume and mouse body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for BRAF levels, immunohistochemistry).

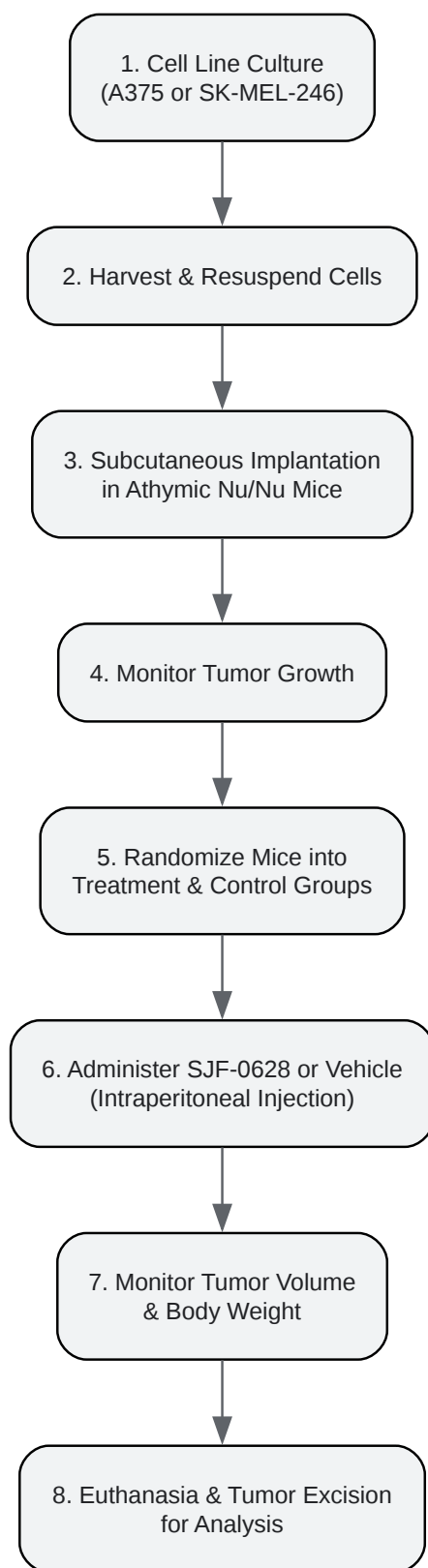
C. SK-MEL-246 Xenograft Model Protocol

Materials:

- SK-MEL-246 human melanoma cells
- Female athymic nu/nu mice (6-8 weeks old)
- Appropriate cell culture media and reagents
- Sterile PBS
- Calipers
- **SJF-0628** dosing solution
- Vehicle control

Protocol:

- Culture and harvest SK-MEL-246 cells as described for the A375 model.
- Resuspend the cells in sterile PBS at a concentration of 10×10^6 cells per 100 μ L.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Monitor tumor growth and randomize mice into treatment groups when tumors reach the desired volume.
- Administer **SJF-0628** or vehicle control via i.p. injection. Efficacious dosing has been reported at 50 mg/kg twice daily or 100 mg/kg once daily.[5]
- Monitor tumor volume and body weight regularly throughout the study.
- At the conclusion of the experiment, collect tumors for downstream analysis.



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Diagram 2: General Xenograft Experimental Workflow.

Conclusion

SJF-0628 represents a promising therapeutic strategy for cancers driven by mutant BRAF. The protocols outlined in these application notes provide a framework for the in vivo evaluation of **SJF-0628** in xenograft models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing our understanding of this novel class of anti-cancer agents. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines.

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